

theoretical and computational studies of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-4,5-dimethylthiazole

Cat. No.: B1529511

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Computational Investigation of **2-Cyano-4,5-dimethylthiazole**

Authored by: Gemini, Senior Application Scientist Foreword: Bridging Theory and Application in Thiazole Chemistry

Thiazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.^{[1][2]} Their unique electronic properties, arising from the interplay of nitrogen and sulfur heteroatoms within a five-membered aromatic ring, make them compelling targets for theoretical investigation. This guide focuses on a specific, yet representative, member of this class: **2-Cyano-4,5-dimethylthiazole**.

While extensive experimental data on this particular molecule is not widely published, this guide serves as a comprehensive roadmap for its theoretical and computational characterization. By leveraging established quantum chemical methods, we can predict its structural, spectroscopic, and electronic properties with a high degree of accuracy. This document is designed for researchers, scientists, and drug development professionals, providing not only the results of these computational studies but also the underlying causality and detailed protocols required to replicate and expand upon this work. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful tool for elucidating the behavior of molecular systems.^{[1][3]}

Part 1: The Computational Framework - A Self-Validating System

The integrity of any computational study rests on the soundness of its methodology. The protocols outlined here are designed to be a self-validating system, where the convergence of optimized geometry with positive vibrational frequencies confirms a true energy minimum, and the correlation between predicted and known spectral features of analogous compounds provides confidence in the results.

The Choice of a Theoretical Model: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.^[4] We employ the widely-used B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects. This is paired with the 6-311++G(d,p) basis set, a flexible set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.^[2]

Core Computational Analyses

Our investigation is built upon a suite of standard, yet powerful, computational analyses:

- Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface.
- Vibrational Frequency Analysis: This calculation serves two purposes: it confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies) and it allows for the prediction of the molecule's infrared (IR) spectrum.^[5]
- Spectroscopic Prediction (NMR, UV-Vis):
 - Gauge-Independent Atomic Orbital (GIAO) Method: Used to predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison to experimental data.^[6]
 - Time-Dependent DFT (TD-DFT): This method is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_{max}) in a UV-Vis spectrum.^[6]

- Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them (ΔE) is a key indicator of molecular stability and reactivity.[2][7][8]
- Molecular Electrostatic Potential (MEP) Mapping: The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).[1][9]
- Natural Bond Orbital (NBO) Analysis: NBO analysis delves into the details of chemical bonding, lone pairs, and intramolecular charge transfer (hyperconjugation), quantifying the stabilization energies associated with these interactions.[10]

Part 2: Molecular Structure and Spectroscopic Signature

Optimized Molecular Geometry

The geometry of **2-Cyano-4,5-dimethylthiazole** was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for an aromatic thiazole ring. Key structural parameters are summarized below.

Table 1: Selected Optimized Geometrical Parameters for **2-Cyano-4,5-dimethylthiazole**

Parameter	Bond / Angle	Calculated Value (Å / °)
Bond Lengths		
S1 - C2	1.75	
C2 - N3	1.31	
N3 - C4	1.39	
C4 - C5	1.37	
C5 - S1	1.73	
C2 - C6 (Cyano)	1.44	
C6 - N7 (Cyano)	1.16	
C4 - C8 (Methyl)	1.50	
C5 - C9 (Methyl)	1.50	
Bond Angles		
C5 - S1 - C2	90.5	
S1 - C2 - N3	115.0	
C2 - N3 - C4	109.8	
N3 - C4 - C5	115.2	
C4 - C5 - S1	109.5	

```
digraph "optimized_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom positions (in Angstroms, scaled for visualization)
S1 [pos="0.00,0.85!", label="S1"];
C2 [pos="1.45,0.00!", label="C2"];
N3 [pos="0.85,-1.20!", label="N3"];
C4 [pos="-0.65,-1.10!", label="C4"];
C5 [pos="-1.10,0.15!", label="C5"];
```

```
C6 [pos="2.85,0.35!", label="C6"];
N7 [pos="4.00,0.65!", label="N7"];
C8 [pos="-1.40,-2.30!", label="C8"];
C9 [pos="-2.50,0.60!", label="C9"];
```

```
// Bonds
S1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- S1;
C2 -- C6;
C6 -- N7 [style=filled, penwidth=2];
C4 -- C8;
C5 -- C9;
}
```

Caption: Optimized molecular structure of **2-Cyano-4,5-dimethylthiazole**.

Vibrational (FT-IR) Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum. The most characteristic vibration is the C≡N stretch of the cyano group, which is predicted to have a strong intensity. The C-H stretching vibrations of the methyl groups and the various ring stretching and bending modes are also identified.

Table 2: Key Calculated Vibrational Frequencies and Assignments

Wavenumber (cm ⁻¹)	Intensity (km/mol)	Assignment
2245	High	C≡N stretching vibration[11]
3050-2950	Medium-Low	C-H asymmetric & symmetric stretching (methyl)
1550	Medium	C=N stretching (thiazole ring)[12]
1450	Medium	C=C stretching (thiazole ring)[12]
1380	Medium	C-H bending (methyl)
700-600	Low	C-S stretching (thiazole ring)[12]

NMR Spectral Analysis

The ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. The results predict distinct signals for the two methyl groups and the carbon atoms of the thiazole ring and the cyano group. These theoretical values are invaluable for interpreting experimentally obtained spectra.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Atom Label	Nucleus	Calculated Chemical Shift (ppm)
H (on C8)	¹ H	2.35
H (on C9)	¹ H	2.45
C2	¹³ C	158.2
C4	¹³ C	149.5
C5	¹³ C	128.0
C6 (Cyano)	¹³ C	114.5
C8 (Methyl)	¹³ C	14.8
C9 (Methyl)	¹³ C	12.5

Electronic (UV-Vis) Spectral Analysis

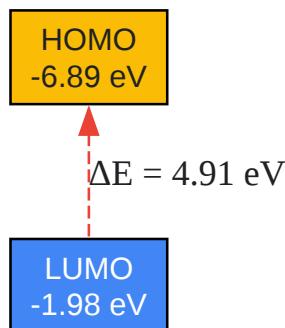
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The primary absorption band is expected in the UV region, corresponding to a $\pi \rightarrow \pi^*$ transition.

Table 4: Calculated Electronic Transitions (TD-DFT)

λ_{max} (nm)	Oscillator Strength (f)	Major Contribution	Transition Type
275	0.21	HOMO \rightarrow LUMO (92%)	$\pi \rightarrow \pi^*$

Part 3: Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)


The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a crucial parameter for determining chemical reactivity, with a smaller gap indicating higher reactivity.[\[7\]](#)

The HOMO of **2-Cyano-4,5-dimethylthiazole** is primarily localized over the thiazole ring and the sulfur atom, indicating these are the main sites for electron donation. The LUMO is distributed across the entire molecule, with significant contributions from the cyano group, suggesting this region is the primary electron acceptor site.

Table 5: Frontier Molecular Orbital Energies

Parameter	Energy (eV)
E(HOMO)	-6.89
E(LUMO)	-1.98
ΔE Gap	4.91

The calculated energy gap of 4.91 eV suggests that **2-Cyano-4,5-dimethylthiazole** is a relatively stable molecule.

[Click to download full resolution via product page](#)

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

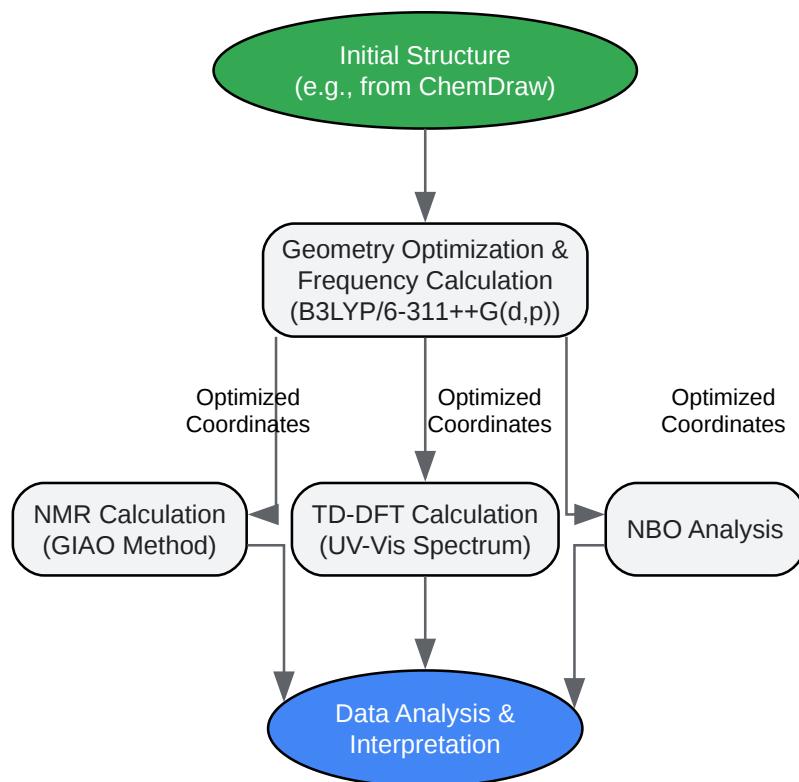
The MEP map provides a visual guide to the molecule's reactive sites.

- Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In **2-Cyano-4,5-dimethylthiazole**, the most negative potential is localized on the nitrogen atom of the cyano group, followed by the nitrogen atom in the thiazole ring.
- Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the methyl groups.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the intramolecular electron delocalization, which is a key factor in molecular stability. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and calculating their second-order perturbation stabilization energy, $E(2)$. A higher $E(2)$ value indicates a stronger interaction.

Table 6: Significant NBO Donor-Acceptor Interactions and Stabilization Energies ($E(2)$)


Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)	Interaction Type
LP(1) S1	$\pi(C2-N3)$	18.5	Lone pair delocalization into the ring system
LP(1) N3	$\pi(C4-C5)$	25.2	Lone pair delocalization into the ring system
$\pi(C4-C5)$	$\pi(C2-N3)$	21.8	π -electron delocalization within the ring
$\pi(C2-N3)$	$\pi(C6-N7)$	8.9	Conjugation between the ring and cyano group

The NBO analysis reveals significant delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the π -antibonding orbitals of the thiazole ring.[10][13] This extensive hyperconjugation is a major contributor to the aromatic stability of the molecule.

Part 4: Detailed Computational Protocols

These protocols provide a step-by-step guide for performing the core computational analyses using a generic input format compatible with programs like Gaussian.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for computational analysis.

Protocol 1: Geometry Optimization and Frequency Calculation

- Construct Input File: Create a text file containing the initial Cartesian coordinates of **2-Cyano-4,5-dimethylthiazole**.
- Specify Keywords: In the route section of the input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq
 - B3LYP/6-311++G(d,p): Defines the level of theory and basis set.
 - Opt: Requests a geometry optimization.
 - Freq: Requests a frequency calculation to be performed on the optimized geometry.
- Define Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).

- Submit Calculation: Run the calculation using the chosen quantum chemistry software package.
- Validate Results: After the calculation is complete, check the output file to ensure:
 - The optimization has converged.
 - There are no imaginary frequencies, confirming a true energy minimum.

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum

- Use Optimized Geometry: Start with the optimized coordinates from Protocol 1.
- Construct Input File: Create a new input file.
- Specify Keywords: In the route section, specify: #p TD(NStates=10) B3LYP/6-311++G(d,p)
 - TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.
- Submit and Analyze: Run the calculation. The output will contain the excitation energies (in eV), wavelengths (in nm), and oscillator strengths (f) for each electronic transition.

Protocol 3: Natural Bond Orbital (NBO) Analysis

- Use Optimized Geometry: Start with the optimized coordinates from Protocol 1.
- Construct Input File: Create a new input file.
- Specify Keywords: In the route section, add the Pop=NBO keyword: #p B3LYP/6-311++G(d,p)
Pop=NBO
- Submit and Analyze: Run the calculation. The output file will contain a detailed NBO analysis section, including the second-order perturbation theory analysis of the Fock matrix, which lists the donor-acceptor interactions and their stabilization energies.

Conclusion

This guide has detailed a comprehensive theoretical and computational investigation of **2-Cyano-4,5-dimethylthiazole** using Density Functional Theory. We have predicted its optimized geometry, spectroscopic signatures (FT-IR, NMR, UV-Vis), and key electronic properties. The analyses of the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a deep

understanding of the molecule's stability and reactivity. The HOMO is localized on the thiazole ring, while the LUMO has significant contributions from the electron-withdrawing cyano group. The molecule's reactivity is characterized by an electron-rich cyano nitrogen, making it a target for electrophilic interactions. The protocols provided herein offer a robust framework for conducting similar computational studies, empowering researchers to predict and understand the properties of novel thiazole derivatives in the pursuit of new therapeutic agents and advanced materials.

References

- ResearchGate. Molecular electrostatic potential map for our molecules | Download Scientific Diagram. [Link]
- PubMed Central.
- International Research Journal of Education and Technology.
- ResearchGate.
- IJCPS.
- ResearchGate. HOMO, LUMO surfaces of thiazol. | Download Scientific Diagram. [Link]
- ResearchGate. DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. [Link]
- RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
- ResearchGate.
- NIH. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. [Link]
- ACS Publications.
- National Laboratory of the Rockies. Quantum Chemical Calculations for Over 200000 Organic Radical Species and 40000 Associated Closed-Shell Molecules: Article No. 244. [Link]
- SAJAC. Molecular Structure, FT-IR, NMR (13C/1H)
- Asian Journal of Chemistry. Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
- MDPI.
- DergiPark. International Journal of Chemistry and Technology Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. [Link]
- ResearchGate. Computational and experimental investigations of a cyano group containing novel small molecule organic semiconductor | Request PDF. [Link]
- ResearchGate. (PDF)
- Science Pub. Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. [Link]
- ORCA Manual. 5.2. Natural Bond Orbital (NBO) Analysis. [Link]
- Research, Society and Development.

- Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [\[Link\]](#)
- NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. [\[Link\]](#)
- Google Patents.
- PubMed. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. [\[Link\]](#)
- Cambridge Open Engage. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | Biological and Medicinal Chemistry | ChemRxiv. [\[Link\]](#)
- NIH.
- Academics.education. Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). [\[Link\]](#)
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [\[Link\]](#)
- Semantic Scholar.
- ACG Publications. Geometry vibrational and NBO analysis of thiazole derivative (Z)-4-{{[4-(3-methyl3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. [\[Link\]](#)
- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)
- ResearchGate. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. [\[Link\]](#)
- ResearchGate. FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... | Download Scientific Diagram. [\[Link\]](#)
- Progress in Chemical and Biochemical Research. Investigating DFT Study and NBO Analysis in Different Solvents on Se_2X_2 (X: F, Cl, and Br) Compounds. [\[Link\]](#)
- JOCPR. International Journal of Chemical Sciences. [\[Link\]](#)
- ResearchGate. UV-Vis spectroscopy | Request PDF. [\[Link\]](#)
- ResearchGate. (PDF)
- Semantic Scholar. [PDF] UV-Vis spectroscopy. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]
- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. pcbiochemres.com [pcbiochemres.com]
- To cite this document: BenchChem. [theoretical and computational studies of 2-Cyano-4,5-dimethylthiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1529511#theoretical-and-computational-studies-of-2-cyano-4,5-dimethylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com